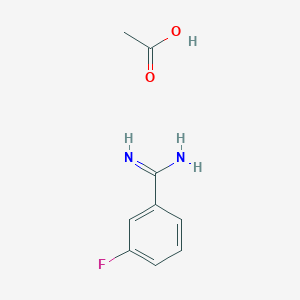

3-Fluoro-benzamidine HOAc

Description

The exact mass of the compound this compound is 198.08045576 g/mol and the complexity rating of the compound is 167. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;3-fluorobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2.C2H4O2/c8-6-3-1-2-5(4-6)7(9)10;1-2(3)4/h1-4H,(H3,9,10);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNYZFKCNYOVBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC(=CC(=C1)F)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Landscape of Fluorine Containing Organic Compounds

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, metabolic stability, and binding affinity to biological targets. tcichemicals.com This has led to a surge in the development and application of fluorinated organic compounds in various scientific domains. solvay.comrsc.org

Approximately 30% of drugs and 50% of crop protection products currently in development contain fluorine, a testament to the element's impact on bioactivity. solvay.com The substitution of hydrogen with fluorine, an atom of similar size, can lead to enhanced efficacy and improved pharmacokinetic profiles. tcichemicals.com 3-Fluoro-benzamidine HOAc is a prime example of a fluorinated intermediate that leverages these benefits. The fluorine atom at the meta position of the benzene (B151609) ring enhances the compound's reactivity and selectivity, making it a valuable precursor in the synthesis of more complex molecules. chemimpex.com

Significance of the Benzamidine Moiety in Medicinal Chemistry and Agrochemicals

The benzamidine (B55565) group is a well-established pharmacophore, a structural feature recognized by biological targets. researchgate.net This moiety is a potent inhibitor of various enzymes, particularly serine proteases like thrombin and Factor Xa, which are crucial in the blood coagulation cascade. researchgate.netacs.org Its ability to form strong interactions with the active sites of these enzymes makes it a valuable component in the design of antithrombotic agents. chemimpex.comresearchgate.net

Beyond its role in medicinal chemistry, the benzamidine scaffold is also prominent in the development of agrochemicals. chemimpex.comnetascientific.com Amidine derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, bactericidal, and insecticidal properties. nih.govresearchgate.net This versatility has driven research into new benzamidine-based compounds for crop protection, aiming for improved efficacy and better environmental safety profiles. netascientific.comnih.gov

Overview of Research Trajectories for 3 Fluoro Benzamidine Hoac and Its Derivatives

Strategies for the Synthesis of 3-Fluoro-benzamidine Core Structure

The construction of the 3-fluoro-benzamidine scaffold can be achieved through several synthetic routes, primarily categorized as direct amidination approaches and multi-step pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Direct Amidination Approaches

Direct amidination methods typically involve the conversion of a nitrile group into an amidine. A common starting material for this approach is 3-fluorobenzonitrile (B1294923). sigmaaldrich.com One established method for this transformation is the Pinner reaction, which involves treating the nitrile with an alcohol in the presence of a strong acid, followed by reaction with ammonia (B1221849). nih.gov

Another direct approach involves the reaction of 3-fluorobenzonitrile with a metal amide. For instance, the amination of 3-fluorobenzonitrile with morpholine (B109124) has been investigated at elevated temperatures in a solvent like dimethyl sulfoxide (B87167) (DMSO). sigmaaldrich.com Additionally, ruthenium complexes have been shown to catalyze the direct conversion of nitriles, including 3-fluorobenzonitrile, to amidinate complexes. electronicsandbooks.comncsu.edu

These direct methods offer a more streamlined route to the desired product, often with fewer synthetic steps.

Multi-Step Synthetic Pathways

Multi-step syntheses provide an alternative and sometimes more versatile route to 3-fluoro-benzamidine and its derivatives, often starting from more readily available precursors. savemyexams.com A general strategy can involve the synthesis of a related intermediate, such as 3-fluorobenzamide, which is then converted to the target amidine. 3-Fluorobenzamide can be prepared from 3-fluorobenzoyl chloride by reaction with anhydrous ammonia. prepchem.com

Another multi-step approach starts with a halogenated benzonitrile (B105546). google.com This involves a fluorination reaction using an alkali metal fluoride (B91410) in a high-boiling solvent, followed by partial hydrolysis of the resulting fluoro benzonitrile to the corresponding fluoro benzamide (B126). google.com This amide can then be further transformed into the desired benzamidine.

A synthetic route for a related compound, 4-amino-3-fluoro-N'-hydroxybenzene-1-carboximidamide, illustrates a multi-step pathway that could be adapted. This synthesis begins with the nitration of 3-fluoroaniline, followed by reduction of the nitro group, hydroxylation, and finally, formation of the carboximidamide group. Such pathways allow for the introduction of various substituents on the aromatic ring prior to the formation of the amidine functionality.

Role of Acetate (B1210297) (HOAc) in Synthesis and Salt Formation

Acetic acid (HOAc) can play a crucial role in both the synthesis and the final form of 3-fluoro-benzamidine. In certain synthetic procedures, acetic acid can be used as a solvent or a catalyst. For example, in the reduction of amidoximes to amidines, acetic acid can be part of the reaction medium. researchgate.net

More significantly, the basic nature of the amidine group allows it to readily form salts with acids, including acetic acid. This salt formation is an important aspect of the compound's chemistry. The resulting 3-fluoro-benzamidine acetate salt is often a stable, crystalline solid, which facilitates its purification, handling, and storage.

Derivatization and Scaffold Functionalization

The 3-fluoro-benzamidine scaffold serves as a valuable building block for creating a diverse range of more complex molecules, particularly for applications in drug discovery. chemimpex.com Functionalization can be targeted at either the aromatic ring or the amidine moiety itself.

Introduction of Substituents on the Aromatic Ring

The introduction of additional substituents onto the aromatic ring of 3-fluoro-benzamidine can significantly alter its chemical and biological properties. The fluorine atom already present influences the reactivity of the ring, directing further substitutions. rsc.org

One common strategy is to introduce substituents at the synthesis stage, starting with an already substituted precursor. For example, multi-step syntheses starting from substituted anilines or benzonitriles allow for the incorporation of various functional groups. google.com

Post-synthesis modification of the aromatic ring is also possible. For instance, electrophilic aromatic substitution reactions can be employed to introduce groups like nitro or halogen onto the ring, although the conditions must be carefully chosen to avoid side reactions with the amidine group. The presence of the fluorine atom and the amidine group (or a protected form) will direct the position of the incoming substituent.

Table 1: Examples of Aromatic Ring Functionalization

| Starting Material | Reagent/Condition | Product | Reference |

|---|---|---|---|

| Halogenated benzonitrile | Alkaline metal fluoride | Fluoro benzonitrile | google.com |

| 3-Fluoroaniline | Nitration | Nitro-3-fluoroaniline | |

| Pentafluorobenzonitrile | Amines, imidazoles, phenols | 4-Substituted tetrafluorobenzonitriles | nih.gov |

N-Substitution and Amidine Moiety Modifications

Modification of the amidine group itself, particularly through N-substitution, is a key strategy for modulating the properties of benzamidine derivatives. acs.org These modifications can influence the basicity, lipophilicity, and hydrogen bonding capacity of the molecule, which are critical for its interaction with biological targets. acs.orgnih.gov

N-substituted amidines can be synthesized through various methods. One approach is the reaction of an N-substituted cyanamide (B42294) with an organometallic reagent derived from a fluorinated aromatic compound. Another method involves the direct reaction of a primary or secondary amine with a pre-formed imidate, which itself is derived from the corresponding nitrile.

Furthermore, the amidine moiety can be incorporated into heterocyclic ring systems. For example, N-arylbenzamidines can undergo rhodium-catalyzed annulation reactions to form quinazolines. usp.br The amidine group can also be part of a larger, more complex structure, as seen in the synthesis of inhibitors for blood coagulation factor Xa, where the benzamidine group is replaced with a less basic benzylamine (B48309) moiety to improve pharmacokinetic properties. acs.orgnih.gov

The chemical reactivity of the amidine group also allows for various transformations. For instance, it can react with glyoxal (B1671930) and an aldehyde to form a fluorescent imidazolone (B8795221) derivative, a reaction that can be used for quantification. nih.gov

Table 2: Examples of Amidine Moiety Modification

| Starting Compound | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| N-Arylbenzamidines | Rhodium(III) catalyst | 4-Aminoquinazolines | usp.br |

| Benzamidine | Glyoxal, Benzaldehyde | Fluorescent imidazolone derivative | nih.gov |

| Amidoxime | Triethyl silane, PdCl2 | Amidine | researchgate.net |

| Benzamidine | Not specified | Benzylamine moiety | acs.orgnih.gov |

Formation of Heterocyclic Derivatives

The chemical reactivity of the amidine functional group in 3-fluoro-benzamidine makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The dual nucleophilic nature of the amidine moiety allows it to react with various electrophilic reagents to form cyclic structures, which are of significant interest in medicinal chemistry and materials science. uou.ac.inopenmedicinalchemistryjournal.com

The general strategy for forming heterocyclic derivatives from amidines involves condensation reactions with bifunctional compounds. For instance, reaction with α,β-unsaturated carbonyl compounds, 1,3-dicarbonyl compounds, or their equivalents can lead to the formation of pyrimidines, imidazoles, and other nitrogen-containing heterocycles. The presence of the fluorine atom on the benzene (B151609) ring can influence the reactivity of the benzamidine nucleus and the properties of the resulting heterocyclic products.

Research into the synthesis of heterocyclic compounds from various starting materials has identified several key reaction pathways that are applicable to 3-fluoro-benzamidine. mdpi.comuobaghdad.edu.iq These include:

Reaction with β-dicarbonyl compounds: Condensation with compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) in the presence of a catalyst can yield substituted pyrimidine (B1678525) derivatives.

Reaction with α-haloketones: This reaction typically leads to the formation of imidazole (B134444) derivatives through a process of initial N-alkylation followed by intramolecular cyclization.

Cycloaddition Reactions: 3-Formylchromones and other reactive intermediates can undergo cycloaddition reactions with amidines to form complex fused heterocyclic systems. semanticscholar.org

Table 1: Examples of Heterocyclic Ring Systems Formed from Amidine Precursors This table is for illustrative purposes and shows general transformations applicable to amidines.

| Reactant | Resulting Heterocycle | General Reaction Type |

|---|---|---|

| β-Diketone | Pyrimidine | Condensation |

| α-Haloketone | Imidazole | Alkylation/Cyclization |

| Isothiocyanate | Triazolethione | Addition/Cyclization |

| Carbon disulfide | Thiadiazole | Addition/Cyclization |

Advanced Synthetic Techniques in Fluorobenzamidine Synthesis

Modern synthetic chemistry has seen the advent of several advanced techniques that offer significant improvements over traditional batch methods. These technologies can provide enhanced reaction rates, higher yields, improved safety profiles, and greater scalability.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. mdpi.com The use of microwave irradiation can lead to a rapid increase in the internal temperature of the reaction mixture, often resulting in dramatically reduced reaction times and improved yields compared to conventional heating methods. rsc.orgnih.gov

In the context of 3-fluoro-benzamidine synthesis and its derivatization, microwave assistance can be particularly beneficial. For example, the synthesis of heterocyclic derivatives, which can be sluggish under conventional heating, can often be completed in a matter of minutes using microwave irradiation. nih.gov This rapid and efficient heating can also minimize the formation of side products. beilstein-journals.org

Key advantages of microwave-assisted synthesis include:

Rapid Reaction Rates: Significant reduction in reaction times from hours to minutes.

Higher Yields: Improved conversion of reactants to products.

Enhanced Purity: Reduced formation of byproducts due to shorter reaction times and uniform heating.

Greener Chemistry: Often requires less solvent and energy compared to conventional methods.

Flow Chemistry Approaches

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing. In a flow chemistry setup, reactants are continuously pumped through a reactor where they mix and react. This technique offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to highly reproducible and scalable processes. nih.govuniqsis.com

For the synthesis of amidines and their derivatives, flow chemistry offers several advantages. The generation and use of potentially hazardous intermediates can be managed more safely in a closed flow system. Furthermore, the high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, enabling reactions to be run at higher temperatures than would be safe in a batch reactor. acsgcipr.org This can lead to faster reaction rates and the ability to perform reactions that are not feasible in batch.

Table 2: Comparison of Batch vs. Flow Chemistry for Amidine Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Scalability | Often requires re-optimization for larger scales. | Easily scalable by running the system for longer. |

| Safety | Handling of large quantities of hazardous materials. | Small reaction volumes at any given time enhance safety. |

| Control | Difficult to precisely control temperature and mixing. | Precise control over reaction parameters. |

| Efficiency | Can be less efficient with longer reaction times. | Often more efficient with higher space-time yields. nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions for Precursors

The synthesis of 3-fluoro-benzamidine often begins with a precursor molecule that is then converted to the final product. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are particularly useful for the formation of carbon-nitrogen (C-N) bonds required for the synthesis of N-aryl amidines and their precursors. mit.edunih.gov

Reactions such as the Buchwald-Hartwig amination allow for the coupling of an aryl halide or triflate with an amine. In the context of 3-fluoro-benzamidine, a key precursor could be 3-fluorobenzonitrile. Palladium-catalyzed reactions can be employed to introduce the nitrogen-containing functionalities. The development of advanced biarylphosphine ligands has broadened the scope of these reactions, allowing for the coupling of a wide variety of substrates with high efficiency and functional group tolerance. mit.edu

Furthermore, palladium catalysis can be instrumental in the synthesis of more complex amidine derivatives. vu.nl For instance, N-arylation of a pre-formed amidine can be achieved using a palladium catalyst to couple the amidine with an aryl halide. nih.gov These methods provide a direct and versatile route to a wide range of N-substituted 3-fluorobenzamidines. diva-portal.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D techniques, allows for unambiguous structural assignment. researchgate.netresearchgate.net

Proton NMR (¹H NMR) spectroscopy identifies the number and electronic environment of protons in a molecule. slideshare.net In this compound, the spectrum would reveal signals for the protons on the aromatic ring, the amidinium group (-C(NH₂)₂⁺), and the acetate (HOAc) counter-ion.

The aromatic region (typically δ 7.0-8.0 ppm) would display a complex pattern of multiplets for the four protons on the fluorinated benzene ring. The chemical shifts and splitting patterns are influenced by the electron-withdrawing effects of the amidinium group and the fluorine atom, as well as through-bond coupling between adjacent protons (³JHH) and longer-range coupling to the fluorine atom (JHF). researchgate.net The amidine protons (NH₂) are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The acetate counter-ion would produce a sharp singlet around δ 1.9 ppm, corresponding to its three equivalent methyl protons. sigmaaldrich.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Predicted values based on 3-Fluorobenzamidine HCl and general principles. sigmaaldrich.comchemicalbook.com

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Aromatic-H | 7.20 - 7.80 | m | JHH, JHF |

| -C(NH₂)₂⁺ | 9.0 - 9.5 | br s | - |

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon framework of a molecule. scribd.com As each non-equivalent carbon atom produces a distinct signal, a ¹³C NMR spectrum of this compound would confirm the number of unique carbons. bhu.ac.inscienceready.com.au

The spectrum, typically acquired with proton decoupling to produce singlets for each carbon, would show six signals for the aromatic carbons, one for the amidinium carbon (C=N), and two for the acetate ion (methyl and carboxylate). libretexts.org The carbon directly bonded to the fluorine atom will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), a key diagnostic feature. The chemical shifts are influenced by the hybridization and electronic environment of each carbon. scribd.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on known benzamidine analogues and general chemical shift ranges. libretexts.orgturkjps.orgturkjps.org

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Amidinium (C=N) | 160 - 170 |

| Aromatic (C-F) | 160 - 165 (doublet) |

| Aromatic (C-H, C-C) | 115 - 140 |

| Acetate (C=O) | 170 - 180 |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive tool for analysis. wikipedia.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to observe. biophysics.org The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing a unique fingerprint for the molecule. icpms.cz

For 3-Fluoro-benzamidine, a single resonance is expected in the ¹⁹F NMR spectrum. This signal's chemical shift, typically reported relative to a standard like CFCl₃, confirms the presence of the C-F bond. nanalysis.com Furthermore, the signal will be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring (³JHF and ⁴JHF), providing additional structural confirmation. magritek.com

Table 3: Predicted ¹⁹F NMR Data for this compound Predicted values based on data for similar fluoroaromatic compounds. researchgate.netnih.gov

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|

To unambiguously assign all proton and carbon signals and confirm the structure, advanced 2D NMR experiments are employed. ipb.ptresearchgate.netunimelb.edu.au

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. bhu.ac.inyoutube.com For this compound, DEPT experiments would confirm the presence of four CH groups in the aromatic ring and one CH₃ group from the acetate.

XHCOR (Heteronuclear Correlation), including HSQC and HMBC:

HSQC (Heteronuclear Single Quantum Coherence) correlates carbon atoms with their directly attached protons. It would show cross-peaks between each aromatic carbon and its proton, as well as a cross-peak for the acetate methyl carbon and its protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is crucial for establishing connectivity. For instance, it would show correlations from the aromatic protons to adjacent and more distant carbons, helping to piece together the benzene ring and its connection to the amidinium group. turkjps.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.netturkjps.org It can be used to confirm the relative orientation of substituents on the aromatic ring and to observe interactions between the cation and the acetate anion.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. rsc.org It provides the exact molecular weight and valuable structural information from the fragmentation patterns of the molecule. libretexts.org

For this compound, analysis by a technique like Electrospray Ionization (ESI) would show a prominent peak for the 3-fluorobenzamidinium cation. The molecular weight of the neutral 3-fluorobenzamidine free base (C₇H₇FN₂) is 138.06 g/mol . In positive ion mode, the molecular ion peak [M+H]⁺ would be observed at an m/z of approximately 139.07. High-resolution mass spectrometry (HRMS) can determine this mass with high precision, confirming the elemental composition. evitachem.com

Fragmentation analysis (MS/MS) can further confirm the structure. Common fragmentation pathways for benzamidine analogues include the loss of ammonia (NH₃) or cleavage of the amidine group.

Table 4: Predicted Mass Spectrometry Data for 3-Fluoro-benzamidine

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₇H₈FN₂]⁺ | 139.07 |

| [M-NH₂]⁺ | [C₇H₅FN]⁺ | 122.04 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule upon absorption of infrared radiation. savemyexams.com It is an excellent tool for identifying the presence of specific functional groups. openstax.orgoregonstate.eduyoutube.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts. libretexts.org

Key expected absorptions include strong, broad bands for N-H stretching in the amidinium group and C=O stretching from the acetate anion. The C=N stretch of the amidinium group and the C-F stretch are also key diagnostic peaks. Aromatic C-H and C=C stretching vibrations will also be present. pressbooks.pub

Table 5: Characteristic IR Absorption Frequencies for this compound Based on typical functional group absorption ranges. openstax.orglibretexts.org

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Amidinium | N-H stretch | 3100 - 3400 | Strong, Broad |

| Amidinium | C=N stretch | 1640 - 1690 | Strong |

| Aromatic | C-H stretch | 3000 - 3100 | Medium |

| Aromatic | C=C stretch | 1450 - 1600 | Medium-Weak |

| Fluoroaromatic | C-F stretch | 1100 - 1250 | Strong |

| Acetate | C=O stretch | 1550 - 1610 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov For this compound, this technique would reveal the exact structure of the 3-fluorobenzamidinium cation and the acetate anion, as well as their arrangement in the crystal lattice. Analysis of related benzamidine derivatives provides a strong foundation for predicting these features. nih.govcardiff.ac.uk

The conformation of benzamidine derivatives is a subject of significant interest, particularly concerning the rotational angle between the phenyl ring and the amidinium group. Studies on a wide range of benzamidinium derivatives show two primary conformations: a nearly planar form and a twisted form. nih.gov The planarity is often influenced by the formation of intramolecular hydrogen bonds and the substitution pattern on the phenyl ring.

In the case of 3-fluoro-benzamidine, the fluorine atom at the meta position is not expected to induce significant steric hindrance that would force a twisted conformation. However, its electronic influence can affect bond lengths and angles within the phenyl ring. In the crystal structure of a related compound, N-chloro-N′-(p-fluorophenyl)-benzamidine, the molecule displays specific bond lengths and angles determined at very low temperatures to ensure accuracy. rsc.org For the 3-fluorobenzamidinium cation, protonation of the imine nitrogen would lead to a delocalized positive charge across the N-C-N fragment, resulting in characteristic C-N bond lengths that are intermediate between a single and a double bond.

Table 1: Representative Bond Lengths and Torsion Angles in Benzamidine Analogues Note: This table presents data from various analogues to illustrate typical molecular geometries. Data for the specific title compound is not available.

| Compound/Fragment | Feature | Value | Source |

| N-chloro-N′-(p-fluorophenyl)-benzamidine | N-Cl bond length | 1.765 Å | rsc.org |

| Benzamidinium cation (in various salts) | Phenyl-Amidinium Torsion Angle | >10° or <-10° (twisted) | nih.gov |

| Benzamidinium cation (in various salts) | Phenyl-Amidinium Torsion Angle | -10° to 10° (planar) | nih.gov |

| Benzamidinium 3-methoxybenzoate | C-N (amidinium) bond lengths | ~1.32-1.33 Å | nih.gov |

The crystal packing of this compound would be dominated by the strong electrostatic interactions between the 3-fluorobenzamidinium cation and the acetate (HOAc) anion. In the solid state, amidinium cations and carboxylate anions reliably form a robust and predictable hydrogen-bonding motif known as a supramolecular synthon. aip.orgmdpi.com

The hydrogen bonding network is the cornerstone of the supramolecular architecture in amidine salts. In this compound, the primary and most significant interactions would be the charge-assisted N-H···O hydrogen bonds that form the amidinium-carboxylate salt bridge. nih.gov

The potential for the fluorine atom to act as a hydrogen bond acceptor is a topic of considerable discussion. ucla.edunih.gov While covalently bound fluorine is a weak hydrogen bond acceptor, intramolecular N-H···F hydrogen bonds have been observed and characterized in specific molecular scaffolds where the geometry forces the N-H and F atoms into close proximity. ucla.edunih.gov In the crystal lattice of this compound, it is conceivable that intermolecular N-H···F or C-H···F bonds could exist, although they would likely be much weaker than the dominant N-H···O interactions. Studies on fluorinated benzamides and anilinoquinazolines show that these interactions, when present, can play a role in directing the crystal packing. ucla.edunih.govresearchgate.net The analysis of one analogue, N-chloro-N′-(p-fluorophenyl)-benzamidine, noted that the most favorable H···F interactions on geometrical grounds were not necessarily associated with the strongest intermolecular stabilization, highlighting the complexity of these weaker forces. rsc.org

Table 2: Typical Hydrogen Bond Geometries in Benzamidine Analogues and Related Structures Note: This table is a composite from several sources to show typical interaction geometries.

| Donor-H···Acceptor | d(H···A) [Å] | ∠(D-H···A) [°] | Compound Class | Source |

| N-H···O | ~1.7 - 1.9 | ~160 - 175 | Amidinium-Carboxylate Salts | nih.gov |

| N-H···N | ~2.1 | ~150 | Fluorinated Phenyl Benzamidines | rsc.org |

| C-H···π | ~2.4 | ~160 | Fluorinated Phenyl Benzamidines | rsc.org |

| N-H···F (intramolecular) | ~2.0 - 2.2 | ~138 | 4-Anilino-5-fluoroquinazolines | ucla.edu |

Isostructurality, where different compounds crystallize in the same structural arrangement, is a key concept in crystal engineering and pharmaceutical science. rsc.org It is often observed in series of closely related molecules, such as salts with different anions or molecules with varied substitution patterns.

Thermal Analysis Techniques (TGA, DTA, DSC)

Thermal analysis techniques are crucial for characterizing the physicochemical properties of a solid, including its stability, melting point, and decomposition behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a temperature change, identifying thermal events like melting, crystallization, or solid-state phase transitions.

Differential Thermal Analysis (DTA) is a similar technique that measures the temperature difference between a sample and a reference.

For an organic salt like this compound, a TGA/DSC analysis would provide critical information. nih.gov A typical thermogram would likely show initial thermal stability up to a certain temperature, followed by one or more mass loss events. For an acetate salt, the first significant mass loss could correspond to the liberation of the acetic acid molecule. Subsequent decomposition at higher temperatures would involve the breakdown of the remaining 3-fluorobenzamidine structure. The DSC curve would indicate whether these decomposition events are endothermic or exothermic and would clearly show the melting point of the compound, if it melts before decomposing. nih.gov

Table 3: Illustrative Thermal Analysis Data for an Organic Salt Analogue Note: Data for Benzotriazolium Perrhenate is used to illustrate the type of information obtained from TGA/DSC analysis.

| Technique | Temperature Range (°C) | Event | Observation | Source |

| TGA | ~243 | First Decomposition | ~10% mass loss | nih.gov |

| DSC | ~243 | Exothermic Event | Strong exotherm corresponding to decomposition | nih.gov |

| TGA | >250 | Second Decomposition | Further mass loss to final residue | nih.gov |

This analysis is vital for determining the thermal stability and handling limits of the compound.

Enzyme Inhibition and Mechanistic Studies Involving 3 Fluoro Benzamidine Hoac

Inhibition of Serine Proteases

Benzamidine (B55565) and its derivatives are well-established reversible, competitive inhibitors of trypsin-like serine proteases. purdue.educhromnet.net These enzymes are characterized by a catalytic triad (B1167595) (typically Serine, Histidine, and Aspartate) in their active site and a preference for cleaving peptide bonds following basic amino acid residues like arginine and lysine. proteopedia.org 3-Fluoro-benzamidine leverages its structural similarity to the side chain of arginine to interact with and block the active sites of these enzymes. nih.gov

The inhibitory action of 3-fluoro-benzamidine originates from the high-affinity binding of its benzamidine group to the S1 specificity pocket of trypsin-like serine proteases. nih.gov This pocket is a deep cleft in the enzyme's active site, which in enzymes like trypsin, contains a negatively charged aspartate residue (Asp189) at its base. proteopedia.orgresearchgate.net The positively charged amidinium group of the benzamidine moiety forms a strong salt bridge with this aspartate residue, mimicking the natural interaction of an arginine substrate. nih.govresearchgate.net

Trypsin and Plasmin: In trypsin and plasmin, the benzamidine portion of the inhibitor fits snugly into the S1 pocket, effectively blocking access for the natural substrate. proteopedia.orgnih.govnih.gov This binding is the primary determinant of its inhibitory function against these enzymes.

Thrombin: Thrombin, a key enzyme in the coagulation cascade, also possesses a similar S1 pocket and is effectively inhibited by benzamidine derivatives. nih.govnih.govproteopedia.org The inhibitor binds to the active site, preventing the cleavage of fibrinogen to fibrin. proteopedia.orggoogle.com

Kallikrein: Plasma kallikrein's active site is also targeted by benzamidine. The inhibitor's amidino group buries deeply into the S1 binding pocket, forming a bidentate bonding interaction with the key aspartate residue, thereby blocking its proteolytic activity. nih.govresearchgate.net

tPA (tissue Plasminogen Activator): As a serine protease involved in fibrinolysis, tPA is also susceptible to inhibition by benzamidine derivatives that target its active site. acs.org

The potency of an inhibitor is quantified by its inhibition constant (Ki), with lower values indicating stronger binding and more potent inhibition. While specific Ki values for 3-fluoro-benzamidine are not extensively documented in isolation, data from closely related benzamidine derivatives provide insight into the typical range of potency against various serine proteases. For instance, studies on multivalent benzamidine inhibitors show that even monovalent derivatives can have significant inhibitory effects, which are then enhanced by multivalency. acs.orgpurdue.edu Novel benzamidine derivatives developed as selective inhibitors for plasma kallikrein have demonstrated Ki values in the micromolar to sub-micromolar range. nih.gov

Below is a table of representative Ki values for various benzamidine derivatives against key serine proteases, illustrating the general efficacy of this class of inhibitors.

| Inhibitor | Target Enzyme | Ki Value (µM) |

| Pentamidine (Bivalent Benzamidine) | Plasmin | 2.1 ± 0.8 |

| Pentamidine (Bivalent Benzamidine) | Thrombin | 4.5 ± 2.3 |

| Pentamidine (Bivalent Benzamidine) | tPA | 43 ± 9.7 |

| 4-Aminomethyl Benzamidine (AMB) | Plasmin | 1074 ± 19 |

| 4-Aminomethyl Benzamidine (AMB) | Thrombin | 344 ± 33 |

| 4-Aminomethyl Benzamidine (AMB) | tPA | 5209 ± 161 |

| Nα-[4-amidinophenylsulfonyl]-phenyl-α-aminobutyric acid 4'-amidinoanilide | Plasma Kallikrein | 0.15 |

| Novel nipecotic acid derivatives | Plasma Kallikrein | 0.1 - 1.0 |

This table is based on data from multiple sources. acs.orgnih.gov

The introduction of a fluorine atom onto the benzamidine ring at the meta-position has significant implications for the inhibitor's properties. Fluorine is the most electronegative element, and its presence can profoundly alter the electronic distribution and binding characteristics of the molecule. nbinno.comnih.gov

Enhanced Binding and Potency: The electron-withdrawing nature of the fluorine atom can influence the pKa of the amidinium group and modulate the electronic character of the phenyl ring. This can lead to more favorable electrostatic and hydrophobic interactions within the enzyme's active site, potentially increasing binding affinity and inhibitory potency. nih.govnih.gov

Improved Selectivity: Subtle changes in molecular shape and electronics caused by the fluorine atom can fine-tune the inhibitor's fit into the active sites of different serine proteases. nbinno.com Since the binding pockets of proteases like thrombin, plasmin, and trypsin have distinct topographies, the fluorine substitution can create preferential binding to one enzyme over others, thereby enhancing selectivity. nih.govnih.gov Studies on fluorinated thrombin inhibitors have shown that fluorine substitution can maintain or enhance potency and selectivity. nih.gov

Mechanisms of Multivalent Inhibition

While 3-fluoro-benzamidine itself is a monovalent inhibitor, it serves as a crucial building block for constructing multivalent inhibitors. Multivalency is a powerful strategy to achieve significantly enhanced binding affinity and selectivity by linking multiple inhibitor moieties onto a common scaffold. nih.govnih.gov

One of the key mechanisms behind the enhanced efficacy of multivalent inhibitors is statistical rebinding. nih.govnih.gov This effect occurs when multiple inhibitor units are held in close proximity to the enzyme's active site by a linker. If one inhibitor moiety dissociates from the active site, the high local concentration of the other tethered moieties dramatically increases the probability that one of them will rebind before the entire multivalent molecule can diffuse away into the bulk solution. nih.gov

Chelate Effect and Multiple Active Site Binding

The inhibitory potential of a molecule like 3-fluoro-benzamidine can be significantly enhanced through the principle of multivalency. Multivalency involves linking multiple inhibitor moieties onto a common scaffold, which can lead to a dramatically stronger interaction with the target enzyme compared to the individual monovalent inhibitors. nih.govnih.gov This enhanced binding is achieved through several mechanisms, including the chelate effect and statistical rebinding. nih.gov

The chelate effect, in this context, refers to the simultaneous binding of multiple ligand moieties on the inhibitor to multiple corresponding active sites or subsites on the enzyme. nih.gov This cooperative binding results in a much lower dissociation constant (and thus higher affinity) than would be expected from the sum of the individual binding events. For an inhibitor scaffold built from 3-fluoro-benzamidine units, this could involve targeting enzymes that have multiple catalytic sites or distinct subsites that can be occupied simultaneously.

Another key mechanism is statistical rebinding. By tethering multiple inhibitor units together, their effective local concentration in the vicinity of the enzyme is greatly increased. nih.govnih.gov If one moiety dissociates from its binding site, the continued attachment of the other moieties ensures that the dissociated unit remains close by, increasing the probability of it rebinding to the enzyme. nih.gov Studies on multivalent benzamidine inhibitors of the serine protease plasmin have demonstrated that higher valency (more benzamidine units) and shorter linker lengths between the units lead to stronger inhibition, primarily by increasing this effective local concentration and enhancing statistical rebinding. nih.govnih.gov

| Mechanism | Description | Relevance to Benzamidine Derivatives |

|---|---|---|

| Chelate Effect | Multiple inhibitor moieties simultaneously bind to multiple active sites or subsites on the enzyme. nih.gov | Applicable to enzymes with multiple or adjacent binding pockets that can be spanned by a multivalent inhibitor. |

| Statistical Rebinding | Close proximity of multiple tethered moieties promotes rebinding after a dissociation event, increasing overall avidity. nih.gov | Higher valency and shorter linkers increase the effective local concentration of the inhibitor near the enzyme. nih.govnih.gov |

| Subsite Binding | Inhibitor interacts with both the primary active site and adjacent non-active domains (subsites). nih.gov | Can lead to allosteric effects and increased specificity. |

| Clustering | A multivalent inhibitor cross-links and interacts with multiple separate enzyme molecules. nih.gov | Can induce enzyme aggregation and modulate activity on a larger scale. |

Subsite Binding and Allosteric Modulation

Allosteric modulation occurs when a ligand binds to a site on a protein—an allosteric site—that is topographically distinct from the primary (orthosteric) active site. wikipedia.orgmdpi.com This binding event induces a conformational change in the protein that alters the function of the active site, either enhancing its activity (Positive Allosteric Modulator, PAM) or inhibiting it (Negative Allosteric Modulator, NAM). wikipedia.orgjocpr.com This mechanism offers significant advantages in drug design, including higher specificity and a reduced risk of overdose due to a "ceiling effect". mdpi.comjocpr.com

While 3-fluoro-benzamidine itself is a classic competitive inhibitor that binds directly to the S1 specificity pocket of trypsin-like serine proteases, its structure can serve as a foundation for designing allosteric modulators. sigmaaldrich.com By synthesizing derivatives that extend from the core benzamidine ring, it is possible to create molecules that anchor in the primary active site while simultaneously interacting with adjacent subsites. nih.gov These subsites are regions on the enzyme surface near the active site that contribute to substrate recognition and binding.

Binding to these subsites can trigger conformational changes that are transmitted to the catalytic machinery of the active site, thereby modulating the enzyme's activity allosterically. researchgate.net For instance, a derivative could bind to a subsite in a way that stabilizes an inactive conformation of the enzyme, acting as a NAM. Conversely, another derivative might stabilize a more active conformation, functioning as a PAM. The development of such compounds allows for a more nuanced and fine-tuned control over biological pathways compared to simple competitive inhibition. jocpr.com

Interaction with Other Biological Targets

Inhibition of Enzyme and Receptor Systems

The primary and most well-documented targets for benzamidine-based compounds are trypsin-like serine proteases. sigmaaldrich.com These enzymes are characterized by a catalytic triad (typically Serine, Histidine, and Aspartate) and play crucial roles in processes ranging from digestion to blood coagulation. researchgate.net Benzamidine acts as a potent reversible inhibitor by mimicking the guanidinium (B1211019) group of arginine, the natural substrate for these enzymes, and binding tightly within the S1 specificity pocket of the active site. nih.govnih.gov

Key serine proteases inhibited by benzamidine derivatives include trypsin, thrombin, and plasmin. nih.govnih.gov Amides of Nα-substituted 3-amidinophenylalanine, which are structurally very similar to 3-fluoro-benzamidine, are among the most potent inhibitors of these enzymes within the benzamidine class. nih.gov The inhibitory activity of these compounds highlights their potential in therapeutic areas where serine protease activity is dysregulated.

| Enzyme | Biological Function | Inhibition by Benzamidine Derivatives |

|---|---|---|

| Trypsin | Digestive enzyme; protein cleavage | Potently inhibited by 3-amidinophenylalanine derivatives. nih.gov |

| Thrombin | Key enzyme in the blood coagulation cascade | Strongly inhibited by 3-amidinophenylalanine derivatives. nih.gov |

| Plasmin | Primary enzyme for fibrinolysis (clot breakdown) | Effectively inhibited by 3-amidinophenylalanine derivatives. nih.gov |

Modulation of Dopamine (B1211576) Receptors

While direct studies on 3-fluoro-benzamidine's interaction with dopamine receptors are limited, the structurally related benzamide (B126) scaffold is well-established in the pharmacology of these receptors. nih.govnih.gov Specifically, various substituted benzamides have been developed as potent and selective antagonists for the dopamine D2 receptor, a key target in antipsychotic drug therapy. nih.gov These compounds have different structural requirements for optimal binding, indicating distinct interactions with the receptor. nih.gov

More recently, the concept of allosteric modulation has been applied to dopamine receptors. mdpi.com Allosteric modulators bind to a secondary site on the receptor, offering the ability to fine-tune dopaminergic neurotransmission rather than simply blocking or activating the receptor. mdpi.com This approach is being explored for treating central nervous system disorders like schizophrenia and Parkinson's disease. mdpi.com Given the structural similarities, the benzamidine scaffold could potentially be explored for designing novel allosteric modulators of dopamine receptors, although this remains a hypothetical application without direct experimental evidence for 3-fluoro-benzamidine itself.

Effects on Nitric Oxide Synthases

Nitric oxide (NO) is a critical signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). maastrichtuniversity.nl Overproduction of NO by iNOS is implicated in the pathophysiology of inflammatory diseases, making selective iNOS inhibitors attractive therapeutic targets. nih.gov

Specific research on 3-fluoro-benzamidine as a NOS inhibitor is not widely documented. However, research into related heterocyclic structures provides a basis for potential activity. For example, studies have been conducted on benzimidazole (B57391) derivatives, which share a bicyclic aromatic structure, as potential iNOS inhibitors. nih.gov In one such study, newly synthesized benzimidazole-coumarin hybrids showed moderate to good inhibition of NO production and iNOS activity in vitro. nih.gov The most potent compound from this series demonstrated anti-inflammatory effects in animal models comparable to the known selective iNOS inhibitor aminoguanidine. nih.gov These findings suggest that heterocyclic scaffolds related to benzamidine could be a fruitful area for the development of novel iNOS inhibitors.

Tyrosine Kinase Inhibition

The benzamidine scaffold has been explicitly investigated for its potential to inhibit protein tyrosine kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer. nih.gov In a notable study, benzamidines were designed as mimics of 4-anilinoquinazolines, a class of known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.gov

This research led to the identification of specific benzamidine derivatives that showed inhibitory activity against EGFR and v-Src kinase. nih.gov For example, one benzamidine compound demonstrated specific inhibition of EGFR tyrosine kinase, while another selectively inhibited v-Src kinase. nih.gov Furthermore, cyclic benzamidine derivatives showed potent inhibition of EGFR. nih.gov Molecular docking simulations supported these findings, indicating that the benzamidine structures could fit effectively into the ATP-binding site of the EGFR kinase domain. nih.gov This line of research confirms that the benzamidine chemical class, which includes 3-fluoro-benzamidine, is a viable starting point for the design of targeted tyrosine kinase inhibitors. nih.govmdpi.com

| Compound Type | Target Kinase | Observed Activity |

|---|---|---|

| Benzamidine 2a | EGFR | Specific inhibition observed at 10 µg/mL. |

| Benzamidine 2d | v-Src | Specific inhibition observed at 10 µg/mL. |

| Cyclic Benzamidine 3a/3b | EGFR | Potent inhibition observed at 1.0 µg/mL. |

Pharmacological Research Applications of Fluorobenzamidines Excluding Clinical Human Data

Anticancer Research

Derivatives of fluorobenzamidine have been a focal point of anticancer research, demonstrating efficacy in various preclinical settings. Studies have explored their ability to inhibit cancer cell growth, induce programmed cell death, and suppress tumor development in animal models.

In vitro Antiproliferative Activity against Cancer Cell Lines (e.g., HCT-116)

A novel derivative, Bithiophene-Fluorobenzamidine (BFB), has demonstrated potent antiproliferative effects against the human colon cancer cell line HCT-116. nih.gov Laboratory studies determined that BFB exhibits strong activity in inhibiting the growth of these cancer cells, with a half-maximal inhibitory concentration (IC50) of approximately 0.3 µg/ml. nih.goveurekaselect.com The National Cancer Institute (NCI) also tested BFB against a panel of 60 different human cancer cell lines, finding a median growth inhibition at a concentration of 0.63 µM. nih.gov

Table 1: In vitro Antiproliferative Activity of Bithiophene-Fluorobenzamidine (BFB)

| Cell Line | Cancer Type | IC50 Value | Source |

|---|---|---|---|

| HCT-116 | Colon Cancer | ~0.3 µg/ml | nih.goveurekaselect.com |

| NCI-60 Panel | Various | 0.63 µM (Median Growth Inhibition) | nih.gov |

Induction of Apoptosis Pathways (Extrinsic and Intrinsic)

Fluorobenzamidine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through both the extrinsic and intrinsic pathways. nih.govresearchgate.net In studies involving the HCT-116 colon cancer cell line, Bithiophene-Fluorobenzamidine (BFB) was found to trigger the extrinsic pathway by increasing the expression of key signaling molecules such as FasL, TRAL, p53, and caspase-8. nih.goveurekaselect.com Simultaneously, it activates the intrinsic pathway by decreasing the levels of anti-apoptotic proteins Bcl-2 and survivin. nih.goveurekaselect.com

Further research on the MCF-7 breast cancer cell line confirmed the pro-apoptotic activity of BFB. nih.govnih.gov Treatment with BFB led to a significant increase in the percentage of apoptotic cells, with the total apoptotic cell population rising from 0.4% to 61.3%. nih.gov This effect was accompanied by the upregulation of the tumor suppressor proteins p53 and p21, as well as caspase-3 (CAS3). nih.gov

Table 2: Modulation of Apoptosis Pathway Markers by Bithiophene-Fluorobenzamidine (BFB)

| Pathway | Marker | Effect | Cancer Type | Source |

|---|---|---|---|---|

| Extrinsic | FasL | Upregulation | Colon | nih.goveurekaselect.com |

| Extrinsic | TRAL | Upregulation | Colon | nih.goveurekaselect.com |

| Extrinsic | Caspase-8 | Upregulation | Colon | nih.goveurekaselect.com |

| Intrinsic | Bcl-2 | Downregulation | Colon | nih.goveurekaselect.com |

| Intrinsic | Survivin | Downregulation | Colon | nih.goveurekaselect.com |

| General | p53 | Upregulation | Colon, Breast | nih.goveurekaselect.comnih.gov |

| General | Caspase-3 (CAS3) | Upregulation | Breast | nih.gov |

Antitumor Activity in Preclinical Animal Models (e.g., DMH-induced Colorectal Cancer, Breast Cancer)

The anticancer potential of fluorobenzamidine derivatives has been substantiated in preclinical animal models. In a rat model of colorectal cancer induced by 1,2-dimethylhydrazine (B38074) (DMH), administration of Bithiophene-Fluorobenzamidine (BFB) resulted in a notable decrease in tumor incidence, multiplicity, and size. nih.goveurekaselect.com

Similarly, in a mouse model of breast cancer induced by 7,12-dimethylbenz(a)anthracene (DMBA), BFB demonstrated significant antitumor effects. nih.govnih.gov Treatment with BFB reduced the tumor incidence by approximately 88%. nih.govnih.gov It also led to a 41% reduction in tumor multiplicity and a 76% decrease in tumor size when compared to the DMBA-treated control group. nih.gov Furthermore, BFB treatment helped prevent the metastasis of cancerous cells to other organs. nih.gov Histological examination revealed that while tumors in the DMBA group showed invasive carcinoma, BFB administration helped restore the normal structure of the mammary glands. nih.govnih.gov

Table 3: Antitumor Efficacy of Bithiophene-Fluorobenzamidine (BFB) in Animal Models

| Animal Model | Cancer Type | Key Findings | Source |

|---|---|---|---|

| DMH-induced Rats | Colorectal Cancer | Decreased tumor incidence, multiplicity, and size. | nih.goveurekaselect.com |

| DMBA-induced Mice | Breast Cancer | ~88% reduction in tumor incidence; 41% reduction in multiplicity; 76% reduction in size; prevented metastasis. | nih.govnih.gov |

Antimutagenic Properties and DNA Binding/Cleavage Effects

Research has indicated that certain classes of compounds related to fluorobenzamidines possess antimutagenic properties. nih.gov Specifically, cationic bithiophenes have been noted for these activities. nih.gov The mechanism of some anticancer agents involves direct interaction with DNA, leading to cleavage and subsequent cell death. While direct studies on 3-Fluoro-benzamidine's DNA cleavage capabilities are limited, related synthetic complexes offer insights. For instance, certain iron(II) complexes, which serve as synthetic models for the DNA-cleaving antibiotic bleomycin, have been shown to cause effective double-stranded DNA cleavage in human cancer cells, ultimately triggering apoptosis. researchgate.net This suggests a potential, though not yet directly confirmed, mechanism for fluorobenzamidine derivatives in cancer therapy. The carcinogen DMBA, used in breast cancer models, is known to form DNA adducts, causing mutations; the efficacy of BFB in these models points towards a potential role in counteracting such mutagenic processes. nih.gov

Antimicrobial Research

In addition to anticancer applications, fluorobenzamidine derivatives are being investigated for their antimicrobial properties, particularly their ability to neutralize key bacterial virulence factors.

Inhibition of Bacterial Virulence Factors (e.g., Gingipains of Porphyromonas gingivalis)

Benzamidine-type compounds have been shown to inhibit the activity of arginine-specific cysteine proteinases, known as gingipains (HRgpA and RgpB). nih.govscispace.com These enzymes are critical virulence factors for the periodontopathogenic bacterium Porphyromonas gingivalis. nih.govscispace.com43.230.198 Gingipains are responsible for a majority of the proteolytic activity of this bacterium and play a crucial role in its pathogenicity. scispace.com By inhibiting these key enzymes, benzamidine (B55565) derivatives can reduce the virulence of P. gingivalis, suggesting their potential use in supportive treatments for periodontitis. nih.govscispace.com This anti-virulence strategy offers an alternative to traditional antibiotics by disarming the pathogen without directly killing it, which may reduce the selective pressure for developing resistance. nih.govnih.gov

Interaction with Bacterial Proteins

While specific studies detailing the interaction of 3-Fluoro-benzamidine with the bacterial chaperonin GroEL are not extensively documented in publicly available research, the broader class of benzamidine derivatives has been a subject of investigation for their antimicrobial properties. nih.govnih.gov Research into substituted benzamidines and their analogues has revealed interactions with various bacterial targets, suggesting potential mechanisms of action that could extend to fluorinated derivatives.

Benzamidines are known inhibitors of serine proteases, a class of enzymes crucial for the viability of many organisms, including bacteria. nih.gov The inhibitory activity stems from the positively charged amidine group, which can interact with the negatively charged aspartate residue in the active site of these enzymes. Although GroEL is an ATPase and not a serine protease, the fundamental ability of benzamidine derivatives to bind to protein targets is well-established.

Studies on novel benzamidine analogues have demonstrated significant antimicrobial activity against a range of pathogens. nih.govmdpi.com For example, newly synthesized imino bases of benzamidine have shown inhibitory effects against bacteria such as P. gingivalis, E. coli, S. aureus, and P. aeruginosa. mdpi.com The mechanism for this antibacterial action is often attributed to the disruption of essential cellular processes or structures.

The interaction of small molecules with bacterial chaperonins like GroEL is a known mechanism for some antimicrobial agents. GroEL is vital for the proper folding of a wide array of essential bacterial proteins. nih.govnih.gov Inhibition of GroEL function can lead to a lethal accumulation of misfolded proteins. The binding of substrate proteins to GroEL is primarily driven by hydrophobic interactions with its apical domains. nih.govduke.edu It is plausible that a molecule like 3-Fluoro-benzamidine, possessing both a hydrophobic phenyl ring and a polar amidine group, could interact with such binding sites. However, without direct experimental evidence, this remains a hypothetical mechanism of interaction.

| Compound Class | Bacterial Target/Activity | Key Findings | References |

| Substituted Benzamidines | Serine Proteases | Inhibition is influenced by the hydrophobicity and electronic properties of substituents on the benzene (B151609) ring. | nih.gov |

| Imino bases of Benzamidine | Whole-cell bacteria (P. gingivalis, E. coli, S. aureus) | Exhibited significant antimicrobial activity with MIC values between 31.25 and 125 µg/mL. | nih.govmdpi.com |

| Substituted Benzamides | Gram-positive and Gram-negative bacteria | Antimicrobial activity was successfully modeled using topological descriptors and molecular connectivity indices. | nih.gov |

Antiviral Effects (e.g., Anti-Influenza Activity)

The antiviral properties of benzamidine derivatives, including their activity against influenza viruses, have been reported in preclinical research. nih.govnih.govasm.org These studies, primarily conducted in vivo, have demonstrated that this class of compounds can exert a significant antiviral effect against various influenza strains.

One key study investigated the mechanism of action of several benzamidine derivatives against influenza virus strains A2/Adachi and B/Lee in mouse models. asm.org The research highlighted that these compounds exhibited a high antiviral effect. A notable finding was the efficacy of these derivatives even when treatment was initiated at a later stage of the infection, a potential advantage over some earlier antiviral agents like amantadine, which are typically effective only when administered prophylactically or in the very early phase of infection. asm.org

The research suggests that the mechanism of these anti-influenza benzamidine derivatives is multifaceted. Beyond direct inhibition of viral replication, these compounds also appear to mitigate the virus-induced pulmonary inflammation, which is a significant contributor to the pathology of severe influenza. nih.govasm.org This dual action of targeting the virus and the host's inflammatory response could be crucial for their therapeutic effect.

The table below summarizes the findings from a study on the chemotherapeutic effects of specific benzamidine derivatives against influenza A2/Adachi virus in mice.

| Compound | Survival Ratio (%) | Mean Survival Days | Virus Titer in Lung (log EID50) |

| Control (Saline) | 0/20 (0%) | 7.5 | 4.5 |

| Amantadine | 2/20 (10%) | 8.1 | 4.2 |

| N,N'-di-n-hexyl-phenylacetoamidine HCl (T-40) | 12/20 (60%) | 12.5 | 2.1 |

| N-cyclo-hexyl-N-n-butyl-benzamidine HCl (T-217) | 10/20 (50%) | 11.8 | 2.5 |

| Data adapted from a study on the mechanism of action of anti-influenza benzamidine derivatives. asm.org |

While these studies establish the anti-influenza potential of the benzamidine scaffold, further research is required to specifically elucidate the efficacy and mechanism of 3-fluoro-substituted analogues like 3-Fluoro-benzamidine.

Anti-Inflammatory Research

Evaluation of Anti-Inflammatory Properties

The anti-inflammatory potential of compounds related to benzamidines, such as benzamides and nicotinamides, has been explored in preclinical models. nih.gov This research indicates that these chemical scaffolds can modulate inflammatory pathways, suggesting that fluorobenzamidines may also possess similar activities.

Research has shown that certain N-substituted benzamides can inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner. nih.gov TNF-α is a key mediator of inflammation, and its inhibition is a therapeutic strategy for various inflammatory diseases. The mechanism for this effect is proposed to be the inhibition of the transcription factor NF-κB, which plays a central role in regulating the inflammatory response. nih.gov

Furthermore, studies on benzamidine derivatives used for anti-influenza activity have also noted their inhibitory effects on virus-induced inflammation. nih.govasm.org In models of influenza infection, these compounds were able to reduce pulmonary inflammation, which is a major cause of morbidity and mortality. asm.org For instance, certain benzamidine derivatives demonstrated a satisfactory anti-inflammatory action against edema induced by hyaluronidase. asm.org

The evaluation of anti-inflammatory properties is often conducted using in vivo models such as the carrageenan-induced rat paw edema assay. researchgate.net Studies on other classes of substituted benzamides have utilized this model to demonstrate significant anti-inflammatory activity, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net While specific data on 3-Fluoro-benzamidine is not detailed, the collective evidence from related compounds supports the rationale for investigating its anti-inflammatory potential.

| Compound Class | Model/Target | Observed Effect | Proposed Mechanism | References |

| N-substituted Benzamides | Lipopolysaccharide-induced TNF-α in mice | Dose-dependent inhibition of TNF-α production | Inhibition of NF-κB transcription factor | nih.gov |

| Benzamidine Derivatives | Hyaluronidase-induced paw edema in rats | Reduction of edema | Not specified | asm.org |

| Substituted Benzamides | Carrageenan-induced rat paw edema | Significant in vivo anti-inflammatory activity | Inhibition of COX-1 and COX-2 | researchgate.net |

Computational and Theoretical Investigations of 3 Fluoro Benzamidine Hoac

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is crucial for understanding the binding mode and affinity of a compound.

Molecular docking simulations would be performed to predict how 3-Fluoro-benzamidine HOAc interacts with a specific protein target. The process involves preparing the 3D structures of both the ligand (3-Fluoro-benzamidine) and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. The results are typically scored based on a function that estimates the binding affinity, with lower scores indicating a more favorable interaction. These simulations can reveal potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein.

For a hypothetical target, the predicted interactions for 3-Fluoro-benzamidine might be summarized as follows:

| Interaction Type | Potential Interacting Group on Ligand |

| Hydrogen Bond | Amidine group |

| Aromatic/Pi-stacking | Fluorinated benzene (B151609) ring |

| Electrostatic | Positively charged amidinium ion |

Analysis of the docking poses allows for the identification of key amino acid residues within the protein's binding site that are critical for the interaction with 3-Fluoro-benzamidine. These are typically residues that form strong and consistent interactions across the most favorable docking poses. For example, the amidine group of 3-Fluoro-benzamidine could form salt bridges with acidic residues like aspartate or glutamate (B1630785), while the fluorinated ring might engage in pi-stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan.

A hypothetical summary of key interacting residues might look like this:

| Residue | Interaction Type |

| Asp189 | Salt Bridge, Hydrogen Bond |

| Ser190 | Hydrogen Bond |

| Gly219 | Hydrogen Bond |

| Trp215 | Hydrophobic Interaction |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a more dynamic and detailed view of the ligand-protein complex over time, taking into account the flexibility of both the ligand and the protein.

MD simulations would be used to explore the conformational landscape of 3-Fluoro-benzamidine when bound to its target. By simulating the movement of every atom in the system over a period of nanoseconds to microseconds, researchers can observe how the ligand's conformation changes and adapts within the binding pocket. Analysis of the simulation trajectory can reveal the most stable conformations and the degree of flexibility of different parts of the molecule.

MD simulations are instrumental in assessing the stability of the predicted binding pose from molecular docking. The root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation is often calculated to determine if the ligand remains stably bound in its initial pose. A stable interaction is typically characterized by a low and fluctuating RMSD value. Furthermore, these simulations can capture the dynamic nature of the interactions, showing how hydrogen bonds and other contacts may form and break over time.

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods to estimate the binding free energy of a ligand to a protein from MD simulation trajectories. nih.govnih.gov These methods calculate the free energy of the complex, the protein, and the ligand in solution to derive the binding free energy. The total binding free energy is composed of contributions from molecular mechanics energy, solvation energy, and conformational entropy. These calculations provide a more accurate estimation of binding affinity compared to docking scores alone. nih.gov

A hypothetical breakdown of the binding free energy for a 3-Fluoro-benzamidine-protein complex could be represented as:

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.0 |

| Electrostatic Energy | -30.0 |

| Polar Solvation Energy | 55.0 |

| Nonpolar Solvation Energy | -5.0 |

| Total Binding Free Energy (ΔG_bind) | -25.0 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov These computational approaches are instrumental in optimizing lead compounds to enhance their efficacy and selectivity. For 3-Fluoro-benzamidine, a versatile building block in drug discovery, these studies provide a framework for designing novel derivatives with improved therapeutic potential. nbinno.com

Correlation of Structural Modifications with Biological Activity

SAR studies for benzamidine (B55565) derivatives often reveal critical insights into their interaction with biological targets, such as enzymes or receptors. The core 3-Fluoro-benzamidine structure features a benzene ring substituted with a fluorine atom at the meta-position and an amidine group. Modifications at various positions on this scaffold can lead to significant changes in biological activity.

The fluorine atom at the 3-position is particularly significant. Due to its high electronegativity and relatively small size, fluorine can alter the molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov SAR studies on other aromatic compounds have shown that meta-halogen substitution can enhance binding potency. nih.gov The electron-withdrawing nature of fluorine can influence the pKa of the amidine group, potentially affecting its ability to form crucial hydrogen bonds or salt bridges with target proteins.

Systematic modifications to the 3-Fluoro-benzamidine scaffold would involve substitutions at other positions on the phenyl ring (e.g., positions 2, 4, 5, and 6) or alterations to the amidine moiety itself. For instance, introducing small alkyl or alkoxy groups could probe steric and hydrophobic interactions within a binding site. Studies on other benzamidine analogues have shown that the presence of electron-withdrawing groups can correlate with significant antimicrobial activity. researchgate.net

The following table illustrates a hypothetical SAR study for 3-Fluoro-benzamidine derivatives against a target enzyme, showing how structural changes could correlate with inhibitory activity.

| Compound ID | R1 (Position 4) | R2 (Position 5) | R3 (Amidine) | Hypothetical IC₅₀ (nM) |

| 1 (Parent) | -H | -H | -C(NH)NH₂ | 150 |

| 2 | -Cl | -H | -C(NH)NH₂ | 75 |

| 3 | -CH₃ | -H | -C(NH)NH₂ | 200 |

| 4 | -H | -F | -C(NH)NH₂ | 120 |

| 5 | -H | -H | -C(NH)NHCH₃ | 350 |

This table is for illustrative purposes to demonstrate SAR principles.

Design Principles for Enhanced Potency and Selectivity

Building upon SAR data, design principles for new analogues of 3-Fluoro-benzamidine aim to optimize interactions with the target to enhance potency and selectivity. Selectivity is crucial to minimize off-target effects.

Key design principles include:

Structure-Based Design: If the 3D structure of the target protein is known, molecular docking studies can be employed. nih.gov The 3-Fluoro-benzamidine scaffold can be positioned within the active site to identify key interactions. The fluorine atom might be oriented to interact with specific residues or to displace water molecules, thereby improving binding affinity.

Exploiting Hydrogen Bonding: The amidine group is an excellent hydrogen bond donor and can also act as a protonated cation, forming strong ionic interactions with acidic residues like aspartate or glutamate in an active site. Modifications should preserve or enhance these interactions.

Bioisosteric Replacement: The amidine group or the fluorine atom could be replaced by bioisosteres to explore alternative interactions and improve drug-like properties. For example, a guanidine (B92328) group could replace the amidine to alter basicity and hydrogen bonding patterns.

The ultimate goal is to develop a robust 3D-QSAR model, such as a Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) model. researchgate.netmdpi.com Such models provide contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrogen-bonding features are favorable or unfavorable for activity, guiding the rational design of more potent and selective inhibitors. frontiersin.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the molecular properties of 3-Fluoro-benzamidine at an electronic level. These theoretical investigations complement experimental data and are invaluable for understanding the compound's structure, stability, and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure

DFT calculations are widely used to determine the optimized molecular geometry and electronic structure of molecules. researchgate.netnih.gov For 3-Fluoro-benzamidine, methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be used to compute various electronic properties. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mtu.edu

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For 3-Fluoro-benzamidine, the MEP would likely show negative potential around the fluorine atom and the nitrogen atoms of the amidine group, indicating their role in intermolecular interactions.

Atomic Charges: Calculation of Mulliken or Natural Bond Orbital (NBO) charges provides the charge distribution across the molecule, helping to quantify the electron-withdrawing effect of the fluorine atom and its influence on the aromatic ring and the amidine group.

The table below presents hypothetical DFT-calculated electronic properties for 3-Fluoro-benzamidine.

| Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |

Prediction of Spectroscopic Properties

DFT calculations are a powerful tool for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. By calculating the vibrational frequencies, one can predict the infrared (IR) and Raman spectra. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental results.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Visible), providing information about the electronic transitions within the molecule. nih.gov These theoretical spectra serve as a valuable reference for experimental characterization.

| Vibrational Mode | Hypothetical Calculated Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amidine) | 3450, 3350 | Asymmetric and symmetric stretching |

| C=N Stretch (Amidine) | 1650 | Stretching of the imine bond |

| C-F Stretch | 1250 | Characteristic vibration for the C-F bond |

| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the phenyl ring |

Analysis of Reactivity and Reaction Mechanisms

The electronic properties derived from DFT calculations are directly applicable to the analysis of chemical reactivity. researchgate.net

Reactivity Descriptors: Global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated from HOMO and LUMO energies. These values provide a quantitative measure of the molecule's reactivity.

Local Reactivity: The distribution of FMOs and the MEP map indicate the most probable sites for chemical reactions. The electron-rich nitrogen atoms of the amidine group would be predicted as likely sites for protonation or coordination to metal ions. The aromatic ring's reactivity towards electrophilic or nucleophilic substitution is modulated by the electron-withdrawing fluorine atom.

Reaction Mechanisms: DFT can be used to model the entire energy profile of a chemical reaction involving 3-Fluoro-benzamidine. This includes locating transition state structures and calculating activation energies, thereby elucidating reaction pathways and mechanisms at a molecular level. This is particularly useful in understanding its synthesis or its metabolic fate.

Future Research Directions and Translational Outlook

Development of Next-Generation Fluorobenzamidine Derivatives